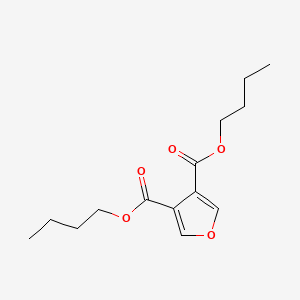

Dibutyl 3,4-furandicarboxylate

CAS No.: 107821-61-4

Cat. No.: VC16059303

Molecular Formula: C14H20O5

Molecular Weight: 268.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107821-61-4 |

|---|---|

| Molecular Formula | C14H20O5 |

| Molecular Weight | 268.30 g/mol |

| IUPAC Name | dibutyl furan-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C14H20O5/c1-3-5-7-18-13(15)11-9-17-10-12(11)14(16)19-8-6-4-2/h9-10H,3-8H2,1-2H3 |

| Standard InChI Key | MBEAJCADYVDFCS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=COC=C1C(=O)OCCCC |

Introduction

Structural and Molecular Characteristics

Dibutyl 3,4-furandicarboxylate (C₁₄H₂₀O₅) features a furan ring substituted with two esterified butyl groups at the 3 and 4 positions. The molecular structure confers rigidity from the aromatic furan core and flexibility from the aliphatic butyl chains, a combination that influences its solubility and reactivity in polymerization reactions. Compared to diethyl 3,4-furandicarboxylate (C₁₀H₁₂O₅) , the elongation of the alkyl chain enhances hydrophobicity and lowers melting points, as observed in homologous series of furan dicarboxylate esters .

Table 1: Comparative Properties of Furan Dicarboxylate Esters

The asymmetrical substitution pattern of the 3,4-isomer distinguishes it from the more extensively studied 2,5-FDCA derivatives, which exhibit higher symmetry and crystallinity in resulting polymers . Nuclear magnetic resonance (NMR) spectroscopy of dibutyl 3,4-furandicarboxylate would likely reveal distinct splitting patterns for furan protons, similar to those observed in diethyl analogs, where two singlet peaks at 8.08 and 7.44 ppm correspond to the asymmetrical furan ring .

Synthesis and Reactivity

Chemical Synthesis Pathways

Dibutyl 3,4-furandicarboxylate is typically synthesized via esterification of 3,4-FDCA with excess butanol under acid-catalyzed conditions. This method parallels the production of diethyl 3,4-furandicarboxylate, where sulfuric acid or p-toluenesulfonic acid facilitates the reaction . Alternative routes include transesterification of dimethyl 3,4-furandicarboxylate with butanol, though this approach requires careful control of reaction conditions to prevent dimerization or decomposition of the furan ring .

Enzymatic Polymerization

Physicochemical Properties

Thermal Behavior

Polyesters derived from 3,4-FDCA esters exhibit superior thermal stability compared to those based on 2,5-FDCA. For example, poly(ethylene 3,4-furandicarboxylate) shows a 50% decomposition temperature (Td50%) of 375°C, exceeding the 360°C observed for its 2,5-isomer . Incorporating dibutyl 3,4-furandicarboxylate into copolymers with aliphatic diols (e.g., 1,10-decanediol) enhances flexibility, as evidenced by multiple melting transitions (Tm) ranging from 53°C to 124°C in analogous 2,5-FDCA-based systems .

Crystallinity and Mechanical Performance

The asymmetrical 3,4-substitution disrupts chain packing, resulting in semicrystalline polymers with reduced crystallinity compared to 2,5-FDCA analogs. This property is advantageous for applications requiring flexibility and impact resistance. For instance, copolymers synthesized from 3,4-BHMF (3,4-bis(hydroxymethyl)furan) and 2,4-FDCA esters demonstrate tensile strengths of 40–60 MPa, comparable to petroleum-based polyesters like polyethylene terephthalate (PET) .

Applications in Polymer Science

Sustainable Packaging Materials

Dibutyl 3,4-furandicarboxylate serves as a key monomer for bio-based polyesters targeting packaging applications. Its copolymers with aliphatic diols combine biodegradability with tunable barrier properties. For example, increasing the aliphatic diol chain length from C6 to C12 reduces water vapor permeability by 30–50%, making these materials suitable for food packaging .

High-Performance Composites

The rigidity of the furan ring enhances the mechanical properties of composites. Blending dibutyl 3,4-furandicarboxylate-derived polyesters with natural fibers (e.g., cellulose nanocrystals) yields materials with flexural moduli exceeding 5 GPa, rivaling traditional glass-fiber-reinforced plastics .

Challenges and Future Directions

Despite its promise, dibutyl 3,4-furandicarboxylate faces scalability challenges. Current synthesis routes rely on costly bio-based precursors like 2-furoic acid, though recent advances in the Henkel reaction offer pathways to produce 3,4-FDCA from agricultural waste . Future research should prioritize:

-

Optimizing enzymatic polymerization conditions to achieve higher molecular weights (>50 kDa).

-

Exploring copolymerization with non-conventional diols (e.g., isosorbide) to enhance glass transition temperatures (Tg).

-

Conducting life-cycle assessments to validate environmental benefits over petroleum-based analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume